molecular formula C11H13BF2O2 B1304691 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 216393-57-6

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B1304691
M. Wt: 226.03 g/mol
InChI Key: OLHRAEPCGZMMTI-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (also known as 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane) is an organic compound that has recently gained attention in the scientific community due to its potential applications in research and laboratory experiments. This compound is composed of two fluorinated phenyl rings, a five-carbon backbone, and a boron atom. This unique structure confers a number of properties that make it an attractive option for a variety of applications. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

Scientific Research Applications

Advanced Material Components

1,3,2-Dioxaborines, including derivatives like 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, have been studied for their potential as components in advanced materials. These compounds are known for their puckered structure and the ability to fluoresce efficiently, making them strong candidates for organic electron-acceptor compounds. Their electron affinities are comparable to those of quinones and strong organic acceptor compounds, indicating their suitability for use in electronic and optoelectronic applications (Fabian & Hartmann, 2004).

Conducting Polymer Precursors

The synthesis of π-conjugated polymers, which are crucial for electronic devices, involves precursor compounds like 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. These precursors facilitate the development of novel soluble red π-conjugated polymers, showcasing their importance in the production of materials with specific electronic properties (Sato et al., 2005).

Fluorophore Development

Dioxaborine derivatives are explored for their potential in creating long-wavelength fluorophores. These compounds, due to their structure, show intense absorption and fluorescence in the red and NIR region, which is significant for applications in bioimaging and sensors. The ability of these compounds to form D-π-A-π-D dyes makes them versatile for various optoelectronic applications (Polishchuk et al., 2018).

Luminophores Derived from Fluorinated Biphenyls

Fluorinated biphenyls synthesis involves compounds like 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane for the development of materials that exhibit strong luminescence. These materials' spectral properties are a focus of research due to their potential in creating efficient light-emitting devices (Olkhovik et al., 2008).

Optoelectronic Properties of Diarylethene Derivatives

The study of unsymmetrical diarylethene compounds, related to 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, highlights the significant effect of fluorine atoms on photochromism, fluorescence, and electrochemical properties. These findings are crucial for designing materials with tailored optoelectronic characteristics, indicating the versatile applications of such fluorinated compounds in technology (Liu et al., 2009).

properties

IUPAC Name

2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF2O2/c1-11(2)6-15-12(16-7-11)8-3-9(13)5-10(14)4-8/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHRAEPCGZMMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378864
Record name 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

CAS RN

216393-57-6
Record name 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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